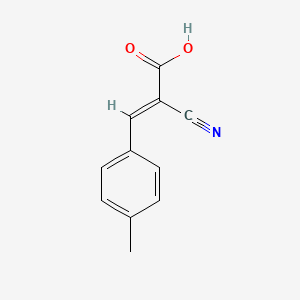

2-Cyano-3-(4-methylphenyl)acrylic acid

Vue d'ensemble

Description

2-Cyano-3-(4-methylphenyl)acrylic acid is a chemical compound that belongs to the class of α,β-unsaturated carboxylic acids.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-3-(4-methylphenyl)acrylic acid typically involves the Knoevenagel condensation reaction between 4-methylbenzaldehyde and cyanoacetic acid in the presence of a base such as piperidine. The reaction is carried out under reflux conditions in a suitable solvent like ethanol or methanol. The product is then purified by recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

2-Cyano-3-(4-methylphenyl)acrylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The compound can undergo nucleophilic substitution reactions at the cyano group or the double bond.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products

Oxidation: Formation of 4-methylbenzoic acid or 4-methylacetophenone.

Reduction: Formation of 2-amino-3-(4-methylphenyl)propanoic acid.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

2-Cyano-3-(4-methylphenyl)acrylic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications in treating various diseases.

Industry: Used in the development of dyes, pigments, and other industrial chemicals

Mécanisme D'action

The mechanism of action of 2-Cyano-3-(4-methylphenyl)acrylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. The exact mechanism depends on the specific application and the biological system being studied .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Cyano-3-(4-dimethylamino-phenyl)acrylic acid

- 2-Cyano-3-(4-ethoxyphenyl)acrylic acid

- 2-Cyano-3-(4-methoxy-3-methylphenyl)acrylic acid

Uniqueness

2-Cyano-3-(4-methylphenyl)acrylic acid is unique due to its specific structural features, which confer distinct chemical and biological properties.

Activité Biologique

2-Cyano-3-(4-methylphenyl)acrylic acid (CMPA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

CMPA is characterized by its unique structure, which includes a cyano group and a methyl-substituted phenyl group. Its molecular formula is , with a molecular weight of approximately 189.19 g/mol. The presence of the cyano group contributes to its electrophilic nature, allowing it to interact with various biological targets.

Antimicrobial Properties

Research indicates that CMPA exhibits notable antimicrobial activity. A study evaluated its efficacy against several bacterial and fungal strains, yielding the following Minimum Inhibitory Concentrations (MIC):

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

These results suggest that CMPA could be a candidate for developing new antimicrobial agents, particularly against resistant strains.

Cytotoxicity Studies

CMPA has also been studied for its cytotoxic effects on various cancer cell lines. The half-maximal inhibitory concentration (IC50) values from in vitro assays are summarized below:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

| A549 | 25 |

These findings indicate that CMPA may selectively target cancer cells while exhibiting lower toxicity to normal cells, highlighting its potential as an anticancer therapeutic.

The mechanisms underlying the biological activities of CMPA are complex and multifaceted:

- Enzyme Inhibition : CMPA may inhibit specific enzymes by forming covalent bonds with active site residues, disrupting normal enzymatic activity.

- Cellular Disruption : The compound can interfere with cellular processes, potentially leading to apoptosis or necrosis in susceptible cells.

- Electrophilic Interactions : The electrophilic nature of the cyano group allows CMPA to react with nucleophiles in biological systems, which may contribute to its antimicrobial and cytotoxic effects.

Study on Antifungal Activity

A recent study focused on the antifungal properties of CMPA against clinical isolates of Candida species. Results demonstrated a significant reduction in fungal growth at concentrations as low as 16 µg/mL, suggesting its potential use as an antifungal agent in clinical settings.

Cytotoxic Effects on Tumor Cells

Another research effort investigated the cytotoxic effects of CMPA on breast cancer cells. The study revealed that treatment with CMPA led to increased markers of apoptosis and reduced cell viability. This highlights its potential application as an anticancer therapeutic.

Propriétés

IUPAC Name |

(E)-2-cyano-3-(4-methylphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-8-2-4-9(5-3-8)6-10(7-12)11(13)14/h2-6H,1H3,(H,13,14)/b10-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSMAAVBAABUVMQ-UXBLZVDNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=C(C#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C(\C#N)/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00364396 | |

| Record name | (2E)-2-Cyano-3-(4-methylphenyl)prop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00364396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80540-68-7 | |

| Record name | NSC230320 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=230320 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2E)-2-Cyano-3-(4-methylphenyl)prop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00364396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.